2-Bromo-1-(2-methyl-4-pyridinyl)ethanone
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Overview
Description
2-bromo-1-(2-methylpyridin-4-yl)ethanone is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to the ethanone group, which is further connected to a 2-methylpyridin-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2-methylpyridin-4-yl)ethanone typically involves the bromination of 1-(2-methylpyridin-4-yl)ethanone. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(2-methylpyridin-4-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(2-methylpyridin-4-yl)ethanol.
Oxidation: Formation of 2-methylpyridine-4-carboxylic acid.
Scientific Research Applications
2-bromo-1-(2-methylpyridin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors in biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(2-methylpyridin-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(2-methoxypyridin-4-yl)ethanone
- 2-bromo-1-(pyrimidin-4-yl)ethanone
- 2-bromo-1-(4-methylpyridin-2-yl)ethanone
Uniqueness
2-bromo-1-(2-methylpyridin-4-yl)ethanone is unique due to the presence of the 2-methylpyridin-4-yl moiety, which imparts specific electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds with tailored biological activities .
Properties
Molecular Formula |
C8H8BrNO |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-bromo-1-(2-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-6-4-7(2-3-10-6)8(11)5-9/h2-4H,5H2,1H3 |
InChI Key |
ACZKDYLQIMFLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)CBr |
Origin of Product |
United States |
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